molecular formula C21H14N4O2S B2512421 6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline CAS No. 688792-74-7

6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline

Cat. No. B2512421
CAS RN: 688792-74-7
M. Wt: 386.43
InChI Key: XGLUMQPHFVLSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline” is characterized by the presence of a benzimidazo[1,2-c]quinazoline core, which is a fused ring system incorporating benzimidazole and quinazoline.

Scientific Research Applications

Optoelectronic Materials

Quinazoline derivatives, including 6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline, are extensively researched for their broad spectrum of biological activities. However, a significant area of application beyond biology is in the field of optoelectronics. Quinazolines and their derivatives are pivotal in synthesizing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. The integration of quinazoline fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are utilized in manufacturing organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, arylvinylsubstituted quinazolines are explored for their potential as structures for nonlinear optical materials and colorimetric pH sensors. Pyrimidine derivatives, closely related to quinazolines, show promise as photosensitizers for dye-sensitized solar cells and thermally activated delayed fluorescence emitters, highlighting the versatility and significance of quinazoline derivatives in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Biological Activities

Quinazolines have been the focus of intense scientific research due to their diverse biological activities. Specifically, quinazoline derivatives exhibit antihypertensive, diuretic, anorectic, and thermoregulating effects, alongside significant herbicidal properties. The structural feature of pseudothiourea, present in these compounds, contributes to their considerable biological efficacy. This broad range of activities underscores the potential of quinazoline derivatives in developing new therapeutic agents and agrochemical products, demonstrating the compound's versatility and importance in medicinal chemistry (Hsu, Ming‐Kuan Hu, & Kang-chien Liu, 2005).

Future Directions

The future directions for “6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline” and similar compounds could involve further exploration of their antimicrobial activities, given the promising results seen in related compounds . Additionally, their potential interactions with biopolymers could be further investigated for potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

. They have been tested for in vitro antibacterial activity against various bacteria and have shown promising minimum inhibitory concentration (MIC) values .

Cellular Effects

The cellular effects of 6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline are not fully known. Related compounds have shown considerable changes in the bacterial cell membrane, which might be the cause or consequence of cell death .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. It is speculated that it might interact with various biomolecules, leading to changes in gene expression and enzyme activity .

properties

IUPAC Name

6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S/c26-25(27)15-11-9-14(10-12-15)13-28-21-23-17-6-2-1-5-16(17)20-22-18-7-3-4-8-19(18)24(20)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLUMQPHFVLSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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